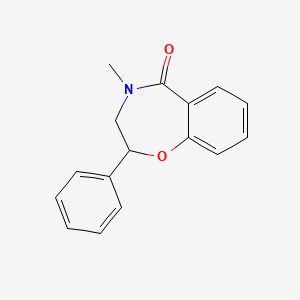

4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Description

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

4-methyl-2-phenyl-2,3-dihydro-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C16H15NO2/c1-17-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16(17)18/h2-10,15H,11H2,1H3 |

InChI Key |

OQWCUHNHUOOZSX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable ketone under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Benzoxazepine Derivatives

The following table compares the target compound with structurally related benzoxazepines, highlighting key substituents, molecular weights, and features:

Key Observations:

- The 7-nitro analog (CAS 28311-23-1) features an electron-withdrawing group, which may reduce basicity and alter reactivity in electrophilic substitution reactions . The 8-fluoro compound (CAS 844648-10-8) combines moderate electronegativity with small steric bulk, which could improve metabolic stability compared to bulkier substituents .

- Molecular Weight Trends: Substituents significantly impact molecular weight, with nitro groups (208.18 g/mol) contributing more than fluorine (181.16 g/mol) or amino groups (144.17 g/mol) .

Comparison with Diazepine Derivatives

The diazepine scaffold differs from benzoxazepines in its heterocyclic core. For example, 2,3,6,7-tetrahydro-(1H)-1,4-diazepin-5(4H)-one (CAS 34376-54-0) replaces the oxygen atom in benzoxazepines with a nitrogen, forming a seven-membered diazepine ring . Key differences include:

- Electronic Properties : The additional nitrogen in diazepines may enhance basicity and alter electron distribution.

- Conformational Flexibility : Diazepines may exhibit different ring puckering dynamics due to the absence of an oxygen atom.

- Pharmacological Relevance : Diazepines are less explored in the provided evidence but share structural motifs with anxiolytic drugs.

Comparative Pharmacological Insights:

- 7-Amino derivative: The amino group may facilitate interactions with glutamate or GABA receptors, akin to benzodiazepine mechanisms .

- 8-Fluoro derivative : Fluorine’s electronegativity might enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Biological Activity

4-Methyl-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (commonly referred to as benzoxazepin) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15NO

- Molecular Weight : 251.30 g/mol

- Structure : The compound features a benzoxazepine core which is known for its ability to interact with various biological targets.

1. Antitumor Activity

Recent studies have indicated that benzoxazepins exhibit promising antitumor properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

- Case Study : A study using human breast cancer cell lines reported an IC50 value of approximately 10 µM for the compound, suggesting effective cytotoxicity against tumor cells .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

- Mechanism : It appears to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

3. Neuroprotective Properties

Benzoxazepins are also being explored for neuroprotective effects. Research indicates that they may protect neuronal cells from oxidative stress.

- Case Study : In a rat model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been identified as a modulator of neurotransmitter receptors, particularly GABA receptors.

- Enzyme Inhibition : It inhibits enzymes involved in cholesterol biosynthesis and other metabolic pathways .

Data Table: Summary of Biological Activities

Q & A

Q. Assay Validation :

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Use positive controls (e.g., Diazepam for GABAₐ assays).

Q. Mechanistic Studies :

- Perform competitive binding assays to distinguish orthosteric vs. allosteric effects.

- Apply patch-clamp electrophysiology to measure ion channel modulation.

Q. Data Reconciliation :

- Cross-reference with structural analogs (e.g., fluorophenyl-substituted derivatives) to identify substituent-specific effects .

Q. What strategies can mitigate side reactions (e.g., ring-opening or dimerization) during synthesis?

- Methodological Answer :

- Preventive Measures :

- Use anhydrous solvents (e.g., distilled THF) to avoid hydrolysis.

- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated dimerization.

- Troubleshooting :

- If dimerization occurs, introduce bulky protecting groups (e.g., tert-butyl) at reactive sites.

- For ring-opening, optimize stoichiometry of nucleophiles (e.g., limit excess amines) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (e.g., carbonyl carbon).

- Experimental Validation :

- Compare reaction rates with para-substituted analogs (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃).

- Use Hammett plots to correlate substituent σ values with kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.